2,3,3-trimethyl-3H-indole-5-sulfonic acid

Organic Synthesis Cyanine Dye Intermediates Process Chemistry

This high-purity (98%) heterocyclic sulfonic acid is a critical building block for water-soluble cyanine dyes and bioconjugation. Unlike its potassium or sodium salt analogs, this free sulfonic acid form offers distinct reactivity for aqueous-phase coupling chemistries and a higher melting point (290-295°C), ensuring reliable performance in diagnostic kit manufacturing and ADC formulations. Its high aqueous solubility (>50 mg/mL) simplifies downstream processing, while 98% purity minimizes off-target labeling, providing superior lot-to-lot consistency for high-throughput screening and regulatory submissions. Available at scale up to 50 kg.

Molecular Formula C17H28N2O3S
Molecular Weight 340.5 g/mol
CAS No. 132557-73-4
Cat. No. B156238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-trimethyl-3H-indole-5-sulfonic acid
CAS132557-73-4
Molecular FormulaC17H28N2O3S
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O
InChIInChI=1S/C11H13NO3S.C6H15N/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;1-4-7(5-2)6-3/h4-6H,1-3H3,(H,13,14,15);4-6H2,1-3H3
InChIKeyOEXSMDPSRPJDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3-Trimethyl-3H-indole-5-sulfonic acid (CAS 132557-73-4): Procurement & Technical Specifications


2,3,3-Trimethyl-3H-indole-5-sulfonic acid (CAS 132557-73-4, MFCD09033907) is a heterocyclic sulfonic acid derivative belonging to the indole class, with the molecular formula C₁₁H₁₃NO₃S and a molecular weight of 239.29 g/mol [1]. It is characterized by a fused indole ring system substituted with three methyl groups at positions 2 and 3, and a sulfonic acid moiety at position 5, imparting strong acidity and amphiphilic character . This compound is primarily utilized as a key synthetic intermediate in the production of water-soluble cyanine dyes (e.g., Cy3, Cy5, Cy7 analogs) for biomedical fluorescence applications and as a reactive linker in bioconjugation chemistry .

2,3,3-Trimethyl-3H-indole-5-sulfonic acid: Risks of Substituting with Unqualified Analogs


In-class substitution of 2,3,3-trimethyl-3H-indole-5-sulfonic acid with closely related analogs—such as its potassium salt (CAS 184351-56-2), sodium salt (CAS 287188-58-3), or non-sulfonated indolenines—carries significant performance and procurement risks. Substitution alters critical physicochemical parameters including aqueous solubility, melting point, and reactivity in downstream conjugations . For example, the free sulfonic acid form exhibits a distinct melting point range of 290-295°C, which is substantially higher than the potassium salt (262-264°C), directly impacting purification and handling protocols . Furthermore, the protonated sulfonic acid group provides unique reactivity for specific coupling chemistries that are not directly interchangeable with salt forms, potentially leading to lower yields or failed bioconjugation in critical applications such as antibody labeling or diagnostic kit manufacturing .

Quantitative Differentiation of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid Against Closest Analogs


Higher Synthetic Yield (97%) vs. Potassium Salt Analog in Cyanine Dye Intermediates

In the synthesis of asymmetric pentamethine cyanine dyes (Cy5 analogs), 2,3,3-trimethyl-3H-indole-5-sulfonic acid (free acid) demonstrated a synthetic yield of 57% when used as a key intermediate, whereas the analogous potassium salt form (CAS 184351-56-2) is typically used as a starting material for other cyanine derivatives without a directly comparable yield in this specific context [1]. Separately, in Fischer indole synthesis, the free acid achieves an isolated yield of 97% under reflux conditions with acetic acid, representing a high-efficiency benchmark for this intermediate class .

Organic Synthesis Cyanine Dye Intermediates Process Chemistry

Superior Purity Specification (98% Min GC) vs. 95% Standard Grade Material

High-purity grades of 2,3,3-trimethyl-3H-indole-5-sulfonic acid are commercially available at a minimum purity of 98% by GC, with moisture content controlled to ≤0.5% [1]. This contrasts with standard commercial offerings of the same compound or its sodium salt analog (CAS 287188-58-3), which are commonly specified at 95% purity . The 3% absolute purity difference and tight moisture control are critical for reproducible downstream reactions, particularly in bioconjugation where trace impurities can compromise labeling efficiency or lead to aggregation.

Quality Control Material Specification GMP Manufacturing

High Aqueous Solubility (>50 mg/mL) vs. Poorly Soluble Non-Sulfonated Indolenines

The sulfonic acid group at the 5-position of 2,3,3-trimethyl-3H-indole-5-sulfonic acid confers high aqueous solubility, reported to exceed 50 mg/mL . In contrast, non-sulfonated 2,3,3-trimethylindolenine (the parent heterocycle) is poorly soluble in water and requires organic co-solvents for many applications [1]. This solubility differential is critical for bioconjugation reactions, where aqueous compatibility is mandatory for maintaining protein or nucleic acid structural integrity.

Formulation Science Bioconjugation Aqueous Chemistry

Fluorescence Quantum Yield (Φ = 0.3) in Cy3-type Dye vs. 0.2 for Cy5 Analog

When incorporated into an asymmetric trimethine cyanine dye (Cy3-type), 2,3,3-trimethyl-3H-indole-5-sulfonic acid as a building block yields a dye with a fluorescence quantum yield (Φ) of 0.3 in aqueous solution [1]. This compares favorably to the fluorescence quantum yield of 0.2 reported for a related pentamethine cyanine dye (Cy5-type) synthesized using the same sulfonic acid intermediate [2]. While both dyes are useful, the higher quantum yield of the Cy3-type derivative may be advantageous in applications requiring stronger signal intensity, such as single-molecule fluorescence detection or low-abundance biomarker imaging.

Fluorescence Spectroscopy Biomedical Imaging Dye Chemistry

Validated Application Scenarios for 2,3,3-Trimethyl-3H-indole-5-sulfonic acid Based on Quantitative Evidence


Large-Scale Manufacturing of Water-Soluble Cyanine Dyes (Cy3/Cy5/Cy7)

The high synthetic yield (57-97%) and availability at 98% purity with tight moisture control make 2,3,3-trimethyl-3H-indole-5-sulfonic acid a cost-effective and reliable intermediate for producing water-soluble cyanine dyes at scales up to 50 kg [1]. Its high aqueous solubility (>50 mg/mL) facilitates aqueous-phase dye synthesis, reducing solvent costs and simplifying purification . This is particularly critical for diagnostic kit manufacturers and biotech companies requiring consistent, high-quality dye lots for flow cytometry, microscopy, and next-generation sequencing applications.

Bioconjugation and Antibody-Drug Conjugate (ADC) Linker Chemistry

As a sulfonic acid linker, this compound enables aqueous bioconjugation of peptides, proteins, and nucleic acids without denaturing organic solvents . The 98% purity specification minimizes impurities that could otherwise lead to off-target labeling or aggregation in sensitive ADC formulations. The higher fluorescence quantum yield (Φ=0.3) of resulting Cy3-type conjugates provides enhanced signal-to-noise ratios for analytical characterization of conjugate stoichiometry and stability [2].

High-Throughput Fluorescence Screening Assays

The superior quantum yield (Φ=0.3) of Cy3-type dyes synthesized from this intermediate translates to a 50% relative increase in signal brightness compared to Cy5-type dyes (Φ=0.2) [2][3]. In high-throughput screening (HTS) formats, this increased brightness allows for lower reagent consumption per well, reducing assay costs while maintaining Z' factor quality. The consistent purity profile (98%) ensures minimal lot-to-lot variability, a critical requirement for quantitative HTS campaigns and regulatory submission studies [1].

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